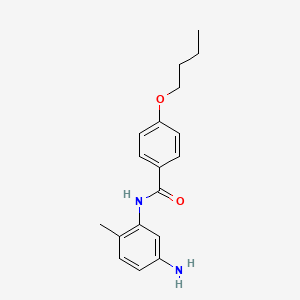

N-(5-Amino-2-methylphenyl)-4-butoxybenzamide

Description

N-(5-Amino-2-methylphenyl)-4-butoxybenzamide is a benzamide derivative featuring a 5-amino-2-methylphenylamine moiety linked to a 4-butoxy-substituted benzoyl group. Key structural attributes include:

- Butoxy group: A four-carbon alkoxy chain at the para position of the benzamide ring, influencing lipophilicity and solubility.

- Amino and methyl substituents: A primary amine at the 5-position and a methyl group at the 2-position on the phenyl ring, affecting electronic properties and steric interactions.

This compound is likely explored in pharmaceutical or agrochemical research due to the prevalence of benzamide derivatives in drug discovery (e.g., kinase inhibitors, anti-inflammatory agents).

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-4-11-22-16-9-6-14(7-10-16)18(21)20-17-12-15(19)8-5-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLZOOQZKYRBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-butoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-butoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties : Research indicates that derivatives of N-(5-Amino-2-methylphenyl)-4-butoxybenzamide exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can have IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential for this compound as an anticancer agent.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Related benzamide derivatives have demonstrated promising results against various bacterial strains, indicating that this compound may also possess similar activities .

2. Biological Studies

- Mechanism of Action : The compound is believed to interact with specific molecular targets such as kinases or G-protein coupled receptors, modulating signaling pathways related to cell growth and apoptosis. This interaction could be crucial for understanding its biological effects and therapeutic potential.

- Antioxidant Properties : Studies have suggested that benzamide derivatives exhibit antioxidant activity, which is essential for preventing oxidative stress-related cellular damage. This aspect could be beneficial in developing drugs aimed at oxidative stress-related conditions.

3. Materials Science

- Synthesis of Novel Materials : this compound is being explored for its potential use in synthesizing materials with specific properties, such as conductivity or fluorescence. The unique substitution pattern of this compound may impart distinct chemical and physical properties that are advantageous in material applications.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on derivatives similar to this compound revealed that compounds with methoxy substitutions exhibited notable antiproliferative effects against various cancer cell lines. These findings point towards the potential development of new anticancer agents based on this compound's structure.

Case Study 2: Antimicrobial Efficacy

Research on a series of synthesized benzamide derivatives showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains. The synthesized compounds were tested against clinically isolated strains, demonstrating the compound's potential as a template for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

Alkoxy Chain Variations: The butoxy group (C₄H₉O) in the target compound and N-(3-Aminophenyl)-4-butoxybenzamide enhances lipophilicity compared to shorter or branched chains (e.g., isobutoxy in or 2-methoxyethoxy in ). Isobutoxy (branched C₄H₉O) in may reduce crystallinity and melting point compared to linear butoxy due to steric hindrance.

3-Aminophenyl in alters the spatial orientation of the amine, which could impact hydrogen-bonding interactions in biological systems. 2-Methoxy in increases electron density on the phenyl ring, possibly improving solubility in polar solvents.

Simplified Analog: 4-amino-N-(5-amino-2-methylphenyl)benzamide lacks the alkoxy chain, resulting in reduced molecular weight (241.29 vs. ~298.4) and lower lipophilicity, favoring aqueous solubility.

Research Implications

Drug Design :

- Structure-Activity Relationships (SAR): Positional isomerism (e.g., 3-amino vs. 5-amino in vs. target compound) is critical for receptor binding; minor structural changes may drastically alter efficacy.

Biological Activity

N-(5-Amino-2-methylphenyl)-4-butoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

This compound contains a benzamide core with an amino group at the 5-position and a butoxy group at the para position. The structural formula can be represented as follows:

The presence of both hydrophilic (amino) and hydrophobic (butoxy) groups suggests potential interactions with various biological targets, influencing its solubility and membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially modulating enzyme activity or receptor signaling pathways. This interaction is crucial for understanding its pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling.

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties. In a study utilizing the DPPH radical scavenging assay, it showed significant radical-scavenging activity, indicating its potential in combating oxidative stress .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Standard Antioxidant (BHT) | 15 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown moderate antibacterial and antifungal activities against various strains, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Case Studies

- Study on Antiproliferative Effects : A case study investigated the antiproliferative effects of this compound on cancer cell lines. The compound exhibited selective toxicity towards MCF-7 breast cancer cells, with an IC50 value of approximately 20 µM, suggesting its potential as a chemotherapeutic agent .

- Mutagenicity Assessment : A comprehensive mutagenicity assessment using the Ames test indicated that this compound does not exhibit significant mutagenic properties compared to known mutagens, suggesting a favorable safety profile for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.